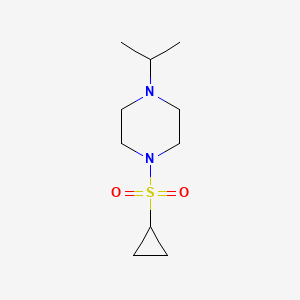

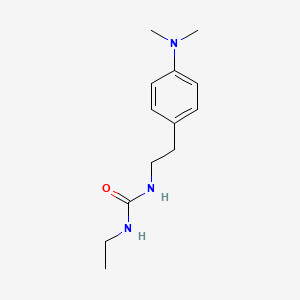

![molecular formula C8H6N2O2S B2967705 Methyl thieno[2,3-b]pyrazine-7-carboxylate CAS No. 1812188-67-2](/img/structure/B2967705.png)

Methyl thieno[2,3-b]pyrazine-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl thieno[2,3-b]pyrazine-7-carboxylate is a heterocyclic compound with the molecular formula C8H6N2O2S. It is characterized by a thieno[2,3-b]pyrazine core structure, which is a fused ring system containing both sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

Methyl thieno[2,3-b]pyrazine-7-carboxylate has been found to have antitumor potential . It has been evaluated in four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) . These tumor cell lines are the primary targets of this compound.

Mode of Action

It has been observed that the compound can affect the growth of tumor cells . It has been synthesized by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling . The compound interacts with its targets, leading to changes in the growth of the tumor cells .

Biochemical Pathways

It is known that the compound has an effect on the cell cycle profile and induction of apoptosis in the ags cell line .

Result of Action

The most promising compounds of this compound showed some selectivity either against AGS or CaCo-2 cell lines without toxicity at their GI50 values . This points to a different mechanism of action for the AGS cell growth inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl thieno[2,3-b]pyrazine-7-carboxylate can be synthesized through several methods. One common approach involves the Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reaction. This method uses either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The reaction conditions, including the choice of ligands and solvents, are optimized based on the electronic character of the substrates to achieve good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. These methods would involve scaling up the laboratory synthesis protocols and optimizing reaction conditions for higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl thieno[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Methyl thieno[2,3-b]pyrazine-7-carboxylate has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential antitumor activity.

Materials Science: The unique electronic properties of the thieno[2,3-b]pyrazine core make it a candidate for use in organic electronics and optoelectronic devices.

Biological Studies: Its derivatives are used to study cell cycle effects and apoptosis in cancer research.

Comparison with Similar Compounds

Methyl thieno[2,3-b]pyrazine-7-carboxylate can be compared with other similar compounds, such as:

Methyl thieno[3,2-b]pyrazine-6-carboxylate: This compound has a similar core structure but differs in the position of the nitrogen atoms in the pyrazine ring.

Methyl thieno[2,3-b]pyridine-7-carboxylate: This compound has a pyridine ring instead of a pyrazine ring, which affects its electronic properties and reactivity.

Properties

IUPAC Name |

methyl thieno[2,3-b]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-12-8(11)5-4-13-7-6(5)9-2-3-10-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPNVXDHVGVSHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC2=NC=CN=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2967622.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2967625.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2967632.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2967636.png)

![2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2967637.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(2E)-2-[(4-methoxyphenyl)imino]ethyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile](/img/structure/B2967639.png)